![molecular formula C9H7BrN2O2 B2821811 Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1638760-65-2](/img/structure/B2821811.png)
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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Overview
Description
“Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 1638760-65-2. It has a molecular weight of 255.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis and Modification
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the development of pyrrolopyridine analogs, where the synthesis from ethyl 5-methyl-2-aminopyrrole-3-carboxylate led to compounds with potential antibacterial activity (Toja et al., 1986). Moreover, strategies involving azirine for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates have been explored, showcasing the compound's utility in generating trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018).
Heterocyclic Compound Synthesis
The compound is integral in synthesizing new thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations, highlighting its versatility in creating heterocyclic structures with potential pharmaceutical applications (Calhelha & Queiroz, 2010). Such synthetic routes underscore the importance of this chemical in medicinal chemistry research.
Catalysis and Reaction Mechanisms
Its utility extends to catalyzed annulation processes, where it participates in the synthesis of highly functionalized tetrahydropyridines, demonstrating the compound's role in facilitating complex chemical transformations (Zhu et al., 2003). This aspect is crucial for developing novel catalysts and understanding reaction mechanisms in organic synthesis.
Antitumor Activity and Cellular Mechanisms
Research into its derivatives has shown promising antitumor activities, where modifications of the pyrrolo[2,3-b]pyridine scaffold, such as in methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, exhibit significant effects on tumor cell growth inhibition, cell cycle distribution, and apoptosis induction (Queiroz et al., 2011). These findings highlight the compound's potential as a scaffold for developing new anticancer agents.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby disrupting downstream signaling pathways .
Biochemical Pathways
The compound affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Its molecular weight (25507) suggests that it may have good bioavailability
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of cancer cells and induce apoptosis . It has also been found to significantly reduce the migration and invasion abilities of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODADBCTSKVBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1638760-65-2 |
Source
|
Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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